The Isoquinolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The Isoquinolinone Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-7-methyl-1(2H)-isoquinolinone: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-7-methyl-1(2H)-isoquinolinone, a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. We will delve into its chemical architecture, predict its physicochemical and spectroscopic properties, propose viable synthetic routes, and discuss its potential as a scaffold in modern drug discovery, grounded in the established pharmacology of the isoquinolinone core.
The isoquinoline nucleus is a recurring motif in a multitude of natural products and synthetic compounds, conferring a wide array of biological activities.[1][2][3] Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Derivatives of isoquinolinone, the lactam form of isoquinoline, have demonstrated potent pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5] The therapeutic relevance of this class is underscored by its presence in numerous clinical drugs and late-stage candidates.[2] The strategic placement of substituents, such as the bromine atom and methyl group in the title compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles.
Chemical Structure and Nomenclature
5-Bromo-7-methyl-1(2H)-isoquinolinone is a derivative of isoquinoline featuring a bromine atom at the C5 position, a methyl group at the C7 position, and a carbonyl group at the C1 position. The "(2H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 2, defining it as a lactam.
Molecular Formula: C₁₀H₈BrNO
Structure:
Caption: Chemical structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone.
This compound exists in tautomeric equilibrium with its phenol-like form, 5-bromo-7-methylisoquinolin-1-ol. However, in most conditions, the lactam (isoquinolinone) form is thermodynamically favored. The strategic positioning of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene ring is expected to significantly influence the molecule's electronic properties and reactivity.
Physicochemical and Spectroscopic Profile
While direct experimental data for 5-Bromo-7-methyl-1(2H)-isoquinolinone is limited, we can infer its properties from closely related analogs and computational predictions.
Physicochemical Properties (Predicted)
The properties are estimated based on data available for 5-bromoisoquinolin-1(2H)-one and the expected contribution of the methyl group.
| Property | Predicted Value / Observation | Rationale / Comparative Data Source |
| Molecular Weight | 238.08 g/mol | Calculated from the molecular formula C₁₀H₈BrNO.[6] |
| Appearance | Likely a pale yellow to off-white solid. | Based on the appearance of similar compounds like 5-bromoisoquinolin-1(2H)-one.[7] |
| Boiling Point | > 440 °C (Predicted) | The predicted boiling point for 5-bromoisoquinolin-1(2H)-one is ~443 °C.[8] The methyl group would cause a slight increase. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | This is a typical solubility profile for heteroaromatic compounds of this nature.[7] |
| pKa | ~12 (Predicted) | The N-H proton is weakly acidic. The predicted pKa for the parent 5-bromoisoquinolin-1(2H)-one is ~12.2.[9] |
| LogP | ~2.5-3.0 (Predicted) | The XlogP for the related 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is 2.3.[10] Aromatization would likely increase this value. |
Anticipated Spectroscopic Characteristics
The unique substitution pattern of 5-Bromo-7-methyl-1(2H)-isoquinolinone would produce a distinct spectroscopic fingerprint.
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¹H NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ is expected to show a downfield singlet for the N-H proton (~11-12 ppm). The aromatic region would display characteristic signals for the remaining protons on the rings. The methyl group would appear as a singlet around 2.4 ppm. The protons on the pyridine ring (H-3 and H-4) would appear as doublets, while the remaining aromatic protons (H-6 and H-8) would likely appear as singlets or very narrow doublets due to the substitution pattern.
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¹³C NMR Spectroscopy: The spectrum would be characterized by a carbonyl carbon signal around 160-165 ppm. The carbon bearing the bromine (C-5) would be shifted to ~115-120 ppm, while the carbon attached to the methyl group (C-7) would appear around 135-140 ppm. The methyl carbon itself would produce a signal around 20-25 ppm.
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the lactam carbonyl at approximately 1650-1670 cm⁻¹, an N-H stretching vibration around 3200-3300 cm⁻¹, and various C=C and C-H stretching and bending frequencies characteristic of the aromatic system.[11]
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The exact mass would be a primary tool for confirming the elemental composition.
Experimental Protocol: Spectroscopic Characterization
The following provides a standardized workflow for acquiring the spectroscopic data needed to confirm the identity and purity of a synthesized batch of 5-Bromo-7-methyl-1(2H)-isoquinolinone.
Caption: Standard workflow for spectroscopic analysis of the title compound.
Synthesis and Chemical Reactivity
The synthesis of substituted isoquinolinones can be achieved through various modern organic chemistry methodologies.[12] Below we propose a logical and efficient synthetic pathway to 5-Bromo-7-methyl-1(2H)-isoquinolinone.
Proposed Synthetic Route
A plausible route involves a multi-step synthesis starting from a commercially available substituted toluene. The key steps would likely involve benzylic bromination, cyanation, and subsequent cyclization.
Caption: Proposed synthetic workflow for 5-Bromo-7-methyl-1(2H)-isoquinolinone.
Causality Behind Experimental Choices:
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Step 1 (Benzylic Bromination): N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the standard and highly selective method for brominating the benzylic position of toluene derivatives without affecting the aromatic ring.
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Step 2 (Cyanation): A simple nucleophilic substitution with sodium or potassium cyanide provides the necessary nitrile precursor for the subsequent cyclization step.
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Step 3 (Hydrolysis & Cyclization): Strong acid, such as sulfuric acid, protonates the nitrile, making it susceptible to intramolecular attack by the aromatic ring (a Friedel-Crafts-type reaction), followed by hydrolysis to form the dihydroisoquinolinone ring system.
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Step 4 (Dehydrogenation): The final step is an oxidation to introduce the C3-C4 double bond, creating the fully aromatic isoquinolinone core. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic palladium on carbon (Pd/C) at high temperatures are effective for this transformation.[8][9]
Chemical Reactivity and Further Functionalization
The structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone offers several handles for further chemical modification, making it a versatile intermediate for creating a library of analogs.
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N-Alkylation/Arylation: The lactam N-H is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and can be alkylated or arylated to explore the impact of substituents at the N-2 position.
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Palladium-Catalyzed Cross-Coupling: The aryl bromide at C-5 is a prime site for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.
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Methyl Group Functionalization: The C-7 methyl group can potentially be oxidized to an aldehyde or carboxylic acid, or halogenated to provide further points of diversification.
Potential Applications in Drug Discovery and Research
The isoquinolinone scaffold is a well-established "privileged structure" in medicinal chemistry.[2] The specific substitution pattern of 5-Bromo-7-methyl-1(2H)-isoquinolinone makes it a compelling candidate for several therapeutic areas.
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Anticancer Agents: Many isoquinoline derivatives exert their anticancer effects through mechanisms like the inhibition of topoisomerase, disruption of microtubule polymerization, or modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][3] The bromine atom can serve as a key interaction point (e.g., halogen bonding) within a protein active site or as a handle for further derivatization.
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Enzyme Inhibition: The rigid scaffold is suitable for designing inhibitors of various enzymes. For example, derivatives of the related 3-aminoisoquinolin-1(2H)-one have been explored as potential anticancer agents.[13]
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Fragment-Based Drug Discovery (FBDD): Dihydroisoquinolones have been successfully used in FBDD campaigns.[14] The title compound, with its well-defined vector for chemical elaboration (the C-5 bromine), represents an excellent starting fragment for screening against various protein targets.
The combination of the lipophilic bromine atom and the methyl group can be used to fine-tune the molecule's properties to optimize target engagement, cell permeability, and metabolic stability, all of which are critical parameters in the drug development process.
Conclusion
5-Bromo-7-methyl-1(2H)-isoquinolinone represents a promising, albeit under-explored, chemical entity. Its structure is built upon the pharmacologically validated isoquinolinone core, and its specific substitution pattern offers multiple avenues for chemical diversification. This guide has provided a detailed, technically grounded overview of its structure, predicted properties, and synthetic feasibility. The insights and protocols described herein are intended to empower researchers and drug development professionals to synthesize and explore the therapeutic potential of this versatile molecule and its derivatives.
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